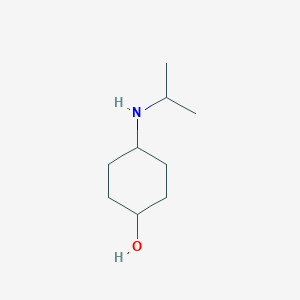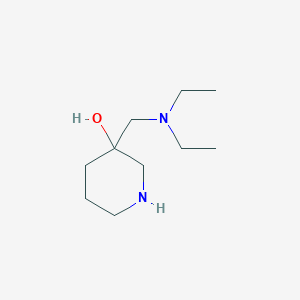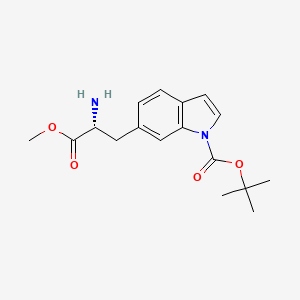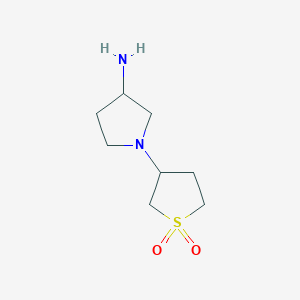![molecular formula C13H22N2O3 B13344514 tert-Butyl 8-acetyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13344514.png)
tert-Butyl 8-acetyl-2,6-diazaspiro[3.4]octane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 8-acetyl-2,6-diazaspiro[3.4]octane-2-carboxylate: is an organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework provides a rigid and constrained structure, which can be beneficial in drug design and other chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-acetyl-2,6-diazaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to use a spirocyclization reaction, where a linear precursor undergoes cyclization to form the spirocyclic core. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process. Solvents such as dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and provide a suitable medium for the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and other process aids can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 8-acetyl-2,6-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include alkyl halides and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in the starting material and the conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 8-acetyl-2,6-diazaspiro[3.4]octane-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s spirocyclic structure makes it a valuable scaffold for drug design.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biological Studies: Researchers use this compound to study its interactions with various biological targets, including proteins and nucleic acids.
Wirkmechanismus
The mechanism by which tert-Butyl 8-acetyl-2,6-diazaspiro[3.4]octane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. For example, as an inhibitor of ketohexokinase (KHK), the compound binds to the enzyme’s active site, preventing it from catalyzing the phosphorylation of fructose. This inhibition can reduce the production of fructose-1-phosphate, a key metabolite in the fructose metabolism pathway, thereby impacting cellular energy balance and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: This compound shares the same spirocyclic core but lacks the acetyl group at the 8-position.
tert-Butyl 2,7-diazaspiro[3.4]octane-2-carboxylate: Another similar compound with a different substitution pattern on the spirocyclic core.
Uniqueness: tert-Butyl 8-acetyl-2,6-diazaspiro[3.4]octane-2-carboxylate is unique due to the presence of the acetyl group at the 8-position, which can influence its chemical reactivity and biological activity. This modification can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in drug discovery and other research applications .
Eigenschaften
Molekularformel |
C13H22N2O3 |
|---|---|
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
tert-butyl 5-acetyl-2,7-diazaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-9(16)10-5-14-6-13(10)7-15(8-13)11(17)18-12(2,3)4/h10,14H,5-8H2,1-4H3 |
InChI-Schlüssel |
CUBQZWPKYWRRTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CNCC12CN(C2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl (S)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B13344466.png)

![Sodium (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13344474.png)


![(R)-(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B13344486.png)

